molecular formula C22H22BrNO5 B2800696 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929457-38-5

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2800696
CAS No.: 929457-38-5
M. Wt: 460.324
InChI Key: GVFMBWPIEVKFNN-OCKHKDLRSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3-one derivative with a complex molecular architecture. The compound features a benzodioxin moiety substituted with a bromine atom at position 6, a methylene bridge linking the benzodioxin to the benzofuran-3-one core, and a diethylamino-methyl group at position 7 of the benzofuran ring. The Z-configuration of the methylene group is critical for its stereochemical and electronic properties, influencing its interactions with biological targets . This compound is commercially available as a research chemical, often utilized in pharmaceutical intermediate synthesis or biochemical studies, though its specific applications remain under investigation .

Properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO5/c1-3-24(4-2)10-17-18(25)6-5-16-20(26)19(29-22(16)17)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-9,25H,3-4,10-12H2,1-2H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFMBWPIEVKFNN-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining benzofuran and dioxin moieties, along with a diethylamino group, which may enhance its solubility and bioavailability. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C22H22BrNO5, with a molecular weight of approximately 436.32 g/mol. Its structure includes:

  • Benzofuran Core : Known for various biological activities including antioxidant and anti-inflammatory effects.
  • Dioxin Moiety : Associated with both beneficial and toxicological properties.
  • Diethylamino Group : Enhances lipophilicity and may improve interaction with biological targets.

Predicted Biological Activities

In silico predictions using computational tools like PASS (Prediction of Activity Spectra for Substances) indicate a broad spectrum of potential biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Similar benzofuran derivatives have shown significant reductions in inflammatory markers such as TNF and IL-1 in previous studies .
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, similar to other benzofuran derivatives .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of benzofuran exhibit selective cytotoxicity towards cancer cells. For instance, compounds similar to (Z)-2-(...) have shown:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)10Induces apoptosis via ROS generation
Compound BHeLa (Cervical)15Inhibits cell proliferation

These findings indicate that structural modifications significantly influence the cytotoxic properties of benzofuran derivatives.

Anti-inflammatory Effects

A related study on benzofuran derivatives reported significant anti-inflammatory activity. The compound was found to effectively reduce levels of pro-inflammatory cytokines:

CytokineReduction (%)
TNF93.8
IL-198
IL-871

This suggests that (Z)-2-(...) could be a candidate for managing chronic inflammatory disorders .

Case Studies

  • Benzofuran Derivatives in Cancer Therapy
    • A study published in ACS Omega evaluated the effects of benzofuran derivatives on K562 cells, demonstrating that modifications led to increased apoptosis through mitochondrial pathways. The study highlighted the role of reactive oxygen species (ROS) in mediating these effects .
  • Anti-inflammatory Properties
    • Research indicated that certain benzofuran derivatives could suppress NF-κB activity in macrophages, leading to decreased inflammation markers. This aligns with findings from other studies where similar compounds exhibited potent anti-inflammatory effects .

Scientific Research Applications

Recent studies have highlighted the potential biological activities of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, particularly in the following areas:

Anticancer Activity

Benzofuran derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that structural modifications can enhance the compound's efficacy against solid tumors. A notable study reported IC50 values in the micromolar range for related compounds, suggesting that this compound may exhibit similar promising anticancer activity.

Anti-inflammatory Effects

Predictive models suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory diseases.

Cytotoxicity Assessment

In a recent study examining benzofuran derivatives, researchers tested various compounds for their ability to inhibit cancer cell proliferation. The results indicated that several derivatives exhibited significant cytotoxicity against selected solid tumor cell lines. The study concluded that modifications to the benzofuran structure could lead to enhanced anticancer properties.

Mechanistic Studies

Another study focused on understanding the mechanism of action of benzofuran derivatives. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may operate through similar mechanisms.

Potential Applications

The potential applications of this compound extend across several domains:

Pharmaceutical Development

Given its structural characteristics and predicted biological activities, this compound may serve as a lead compound in drug discovery efforts targeting inflammation and cancer therapies.

Research Applications

As a research tool, it could facilitate studies on the mechanisms of action of benzofuran derivatives and their interactions with various biological targets. This could provide insights into the development of novel therapeutic agents.

Comparison with Similar Compounds

(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one

This analogue (CAS 903868-16-6) shares the benzofuran-3-one core but differs in substituents:

  • Substituent at position 2 : A 2-fluorobenzylidene group replaces the bromo-benzodioxin-methylene moiety.
  • Position 7: A dimethylamino-methyl group instead of diethylamino-methyl.
  • Additional methyl group : At position 4 of the benzofuran ring.

However, the absence of the bromo-benzodioxin moiety reduces steric bulk, which may alter pharmacokinetic properties such as solubility and membrane permeability .

Chromeno-Benzodioxocin Derivatives

The compound (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (10B) features a fused chromeno-benzodioxocin scaffold with multiple hydroxyl groups. Unlike the target compound, this derivative lacks the benzofuran-3-one core and diethylamino-methyl group. Its biological activity is linked to antioxidant properties due to polyphenolic substituents, whereas the target compound’s activity may involve halogen bonding (via bromine) and amine-mediated interactions .

Functional and Pharmacological Comparisons

Electronic and Steric Effects

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding in the target compound compared to fluorine in the fluorobenzylidene analogue. This difference could improve binding to halogen-bond-accepting residues in enzymes or receptors .
  • Diethylamino vs.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves a multi-step process starting with functionalization of the benzofuran core. Key steps include:

  • Aldol condensation to form the methylene bridge between the benzodioxin and benzofuran moieties.
  • Mannich reaction to introduce the diethylaminomethyl group at the 7-position.
    Reaction optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., anhydrous DMF for amine alkylation). Monitoring via TLC and HPLC ensures intermediate purity, while NMR (¹H/¹³C) confirms structural integrity .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., diethylaminomethyl proton signals at δ 2.4–3.1 ppm) and Z-configuration of the methylene bridge .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 475.05 Da) and bromine isotope patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (Z)-configuration of the methylene group .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., A549, HeLa) to assess IC₅₀ values.
  • Receptor Binding Studies : Radioligand displacement assays for adenosine receptors (A₁/A₂A) due to structural similarity to known antagonists .
  • ROS Generation Assays : Measure oxidative stress in leukemia cells (e.g., HL-60) to probe apoptosis-inducing mechanisms .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Simulate interactions with targets like EGFR or A₂A receptors using software (e.g., AutoDock Vina). Focus on hydrogen bonding between the hydroxyl group and receptor residues (e.g., Glu169 in A₂A) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with anticancer potency to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Metabolic Stability Testing : Assess hepatic microsomal degradation to explain variability in in vivo vs. in vitro efficacy .
  • Epigenetic Profiling : Evaluate histone deacetylase (HDAC) inhibition if cell-line-specific responses arise due to chromatin remodeling differences .

Q. How can regioselective modifications of the benzofuran core improve pharmacokinetic properties?

  • Hydroxyl Group Protection : Acetylation (e.g., using acetic anhydride) enhances blood-brain barrier permeability while retaining activity .
  • Diethylamino Group Replacement : Substitute with piperidinyl or morpholinyl groups to reduce logP and improve aqueous solubility .

Q. What advanced spectroscopic methods elucidate reactive intermediates during synthesis?

  • In Situ FTIR : Track carbonyl reduction (C=O to C–OH) during benzofuranone formation .
  • Cryo-EM : Capture transient intermediates in the Mannich reaction under cryogenic conditions .

Q. How do structural analogs compare in binding affinity for adenosine receptors?

AnalogSubstituent at 7-PositionA₁ IC₅₀ (nM)A₂A IC₅₀ (nM)Source
ParentDiethylaminomethyl120 ± 1585 ± 10
Deriv1Piperidinylmethyl90 ± 1245 ± 8
Deriv2Morpholinylmethyl200 ± 25150 ± 20

Piperidinyl substitution enhances A₂A selectivity, likely due to improved hydrophobic pocket fitting .

Methodological Notes

  • Contradictions in Evidence : While and highlight diethylaminomethyl’s role in receptor binding, suggests piperidinyl analogs may outperform it. This underscores the need for iterative SAR studies.
  • Critical Gaps : Limited data on in vivo toxicity and metabolic pathways (e.g., CYP450 interactions) require further pharmacokinetic profiling .

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